

Andrastin D in Fungal Secondary Metabolism: A Technical Guide

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Compound of Interest

Compound Name: *Andrastin D*

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Introduction

Andrastin D is a meroterpenoid secondary metabolite produced by various fungi, most notably species within the genus *Penicillium*, such as *Penicillium roqueforti* and *Penicillium chrysogenum*.^{[1][2]} As a member of the andrastin family of compounds, it shares a characteristic 6,6,6,5-tetracarboxylic skeleton.^[3] Andrastins, including **Andrastin D**, have garnered significant interest from the scientific community due to their noteworthy biological activities. They are recognized as inhibitors of protein farnesyltransferase, an enzyme implicated in the post-translational modification of Ras proteins, which are key players in cell signaling and are often dysregulated in cancer.^{[4][5]} This inhibitory action positions andrastins as potential leads for the development of novel anticancer agents.^{[2][4]} Furthermore, some studies have suggested their ability to inhibit the efflux of anticancer drugs from multidrug-resistant cancer cells, indicating a potential role in overcoming drug resistance.^[5] This technical guide provides a comprehensive overview of **Andrastin D** within the context of fungal secondary metabolism, detailing its biosynthetic pathway, regulatory mechanisms, and methods for its study.

Biosynthesis of Andrastin D

The biosynthesis of andrastins is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic reactions orchestrated by a dedicated biosynthetic gene cluster (BGC).

The adr Gene Cluster

In *Penicillium roqueforti*, the genes responsible for the biosynthesis of andrastins are organized in a BGC named the adr cluster.^{[2][6]} This cluster spans approximately 29.4 kbp and in *P. roqueforti* CECT 2905, it comprises ten genes: *adrA*, *adrC*, *adrD*, *adrE*, *adrF*, *adrG*, *adrH*, *adrI*, *adrJ*, and *adrK*.^{[2][6]} Notably, the *adrB* gene, found in the adr cluster of *P. chrysogenum*, exists as a residual pseudogene in *P. roqueforti*.^[6] The functions of the proteins encoded by these genes have been inferred through sequence homology and functional studies, primarily focused on Andrastin A biosynthesis.^{[2][6]}

Table 1: Genes of the adr Cluster in *P. roqueforti* and their Putative Functions

Gene	Putative Function	Homology/Notes
adrA	Cytochrome P450 monooxygenase	Involved in later oxidation steps of the andrastin scaffold. [6]
adrC	Major Facilitator Superfamily (MFS) transporter	Required for andrastin production, but may not be directly involved in secretion. [6]
adrD	Polyketide synthase (PKS)	Synthesizes the initial polyketide moiety.[6]
adrE	Ketoreductase	Involved in the reduction of keto groups during biosynthesis.[6]
adrF	Short-chain dehydrogenase/reductase (SDR)	Participates in redox reactions on the andrastin core.[6]
adrG	Prenyltransferase	Catalyzes the attachment of a farnesyl group to the polyketide.[6]
adrH	FAD-dependent monooxygenase	Involved in the epoxidation of the farnesyl group.[2][6]
adrI	Terpene cyclase	Catalyzes the complex cyclization cascade to form the andrastin skeleton.[2][6]
adrJ	Acetyltransferase	Responsible for acetylation of hydroxyl groups.[6]
adrK	Methyltransferase	Involved in methylation steps during biosynthesis.[6]

Proposed Biosynthetic Pathway

The biosynthesis of andrastins is a hybrid pathway combining elements of polyketide and terpenoid biosynthesis. The proposed pathway, primarily elucidated for Andrastin A, serves as a strong model for the formation of **Andrastin D**.^{[2][6]}

- **Initiation:** The pathway is initiated by the polyketide synthase (PKS) AdrD, which synthesizes 3,5-dimethylorsellinic acid (DMOA) from acetyl-CoA and malonyl-CoA.^[2]
- **Prenylation:** The prenyltransferase AdrG attaches a farnesyl pyrophosphate (FPP) molecule to DMOA.^[2]
- **Epoxidation and Cyclization:** The farnesyl moiety undergoes epoxidation by the FAD-dependent monooxygenase AdrH.^[2] Subsequently, the terpene cyclase AdrI catalyzes a complex cascade of cyclization reactions to form the characteristic 6,6,6,5-tetracarbocyclic andrastin skeleton.^[2]
- **Tailoring Reactions:** A series of tailoring enzymes, including P450 monooxygenases (AdrA), reductases (AdrE, AdrF), and an acetyltransferase (AdrJ), modify the andrastin core to produce the various andrastin analogs, including **Andrastin D**.^[6] The specific sequence of these tailoring steps leading to **Andrastin D** is not yet fully elucidated but is believed to involve oxidation and other modifications of the andrastin backbone.



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Proposed biosynthetic pathway for **Andrastin D**.

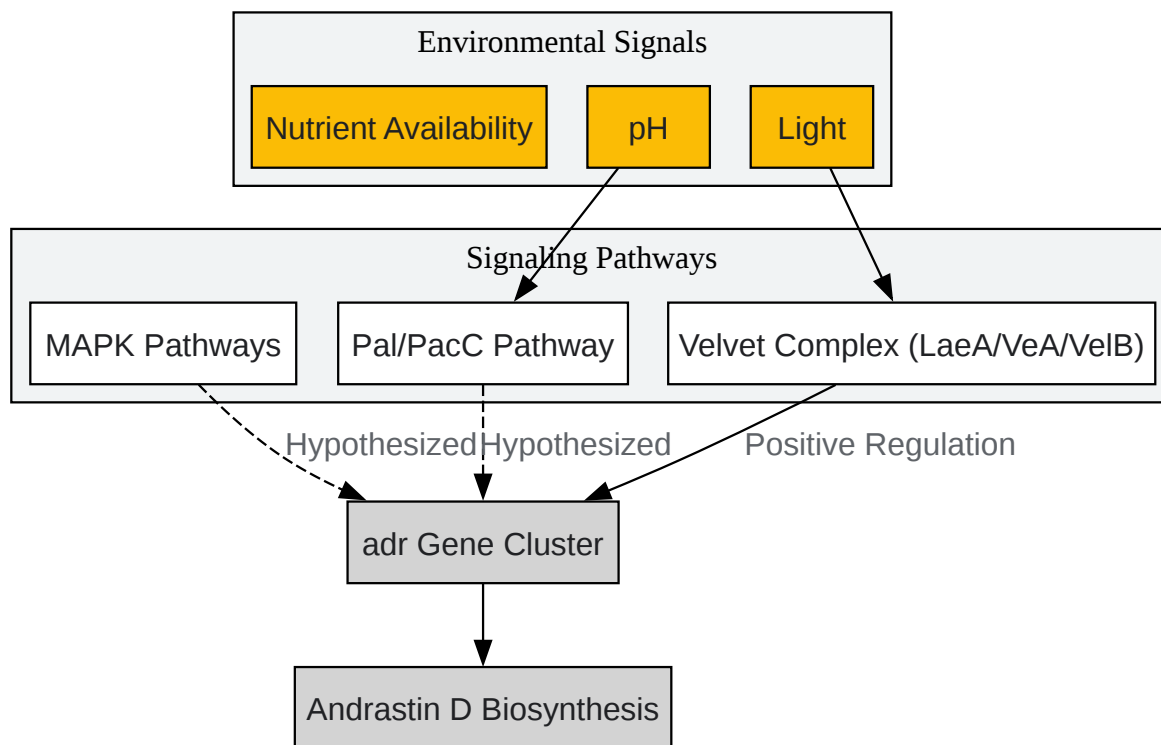
Regulation of Andrastin D Biosynthesis

The production of secondary metabolites in fungi is tightly regulated by a complex network of signaling pathways and transcription factors. While the specific regulation of **Andrastin D** is not

fully understood, insights can be drawn from the broader understanding of secondary metabolism regulation in *Penicillium* species.

Key regulatory elements include:

- **Global Regulators:** The LaeA/VeA/VelB (Velvet) complex is a key global regulatory system in fungi that governs the expression of many secondary metabolite gene clusters.^[1] Studies have shown that the disruption of *laeA* in *P. roqueforti* leads to a significant reduction in the production of Andrastin A, indicating a positive regulatory role for LaeA in andrastin biosynthesis.^[2]
- **pH-Responsive Regulation:** The PacC transcription factor is a key regulator of gene expression in response to ambient pH.^{[6][7]} PacC can act as either an activator or a repressor of secondary metabolite gene clusters depending on the pH of the environment.^[7] The presence of PacC binding sites in the promoter regions of genes within the *adr* cluster would suggest a role for pH in regulating **Andrastin D** production.
- **Carbon Catabolite Repression:** The production of many secondary metabolites is repressed in the presence of readily available carbon sources like glucose. This regulation is often mediated by the CreA transcription factor.



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Hypothetical regulatory network for **Andrastin D** biosynthesis.

Quantitative Data

Specific quantitative data for **Andrastin D** production is limited in the available literature. However, studies on the related compound Andrastin A in *P. roqueforti* provide valuable insights into the potential production levels and the impact of genetic modifications.

Table 2: Production of Andrastin A in *Penicillium roqueforti*

Strain	Culture Condition	Andrastin A Production (µg/g dry weight)	Reference
P. roqueforti CECT 2905 (Wild-Type)	YES agar, 15 days, 28°C	686	[2]
P. roqueforti ΔPr _{laeA} transformants	YES agar, 15 days, 28°C	1.5 - 2.3	[2]
P. roqueforti RNAi- silenced adr genes	YES agar	8.6% - 57.7% of wild- type levels	[6]

In a study of European blue cheeses, **Andrastin D** was found to be present in approximately 5- to 20-fold lower amounts than Andrastin A.[5]

Experimental Protocols

Protocol 1: Extraction and Purification of Andrastin D from Fungal Culture

This protocol is a generalized procedure based on methods for the extraction of fungal secondary metabolites. Optimization may be required for specific fungal strains and culture conditions.

- Culture and Harvest:
 - Grow the *Penicillium* strain on a suitable solid or in a liquid medium known to support andrastin production (e.g., YES agar or broth).
 - After a suitable incubation period (e.g., 14-21 days for solid culture), harvest the fungal biomass and the culture medium.
- Extraction:
 - For solid cultures, homogenize the entire culture (mycelium and agar) and extract with a suitable organic solvent such as ethyl acetate or a mixture of chloroform and methanol (1:1 v/v).

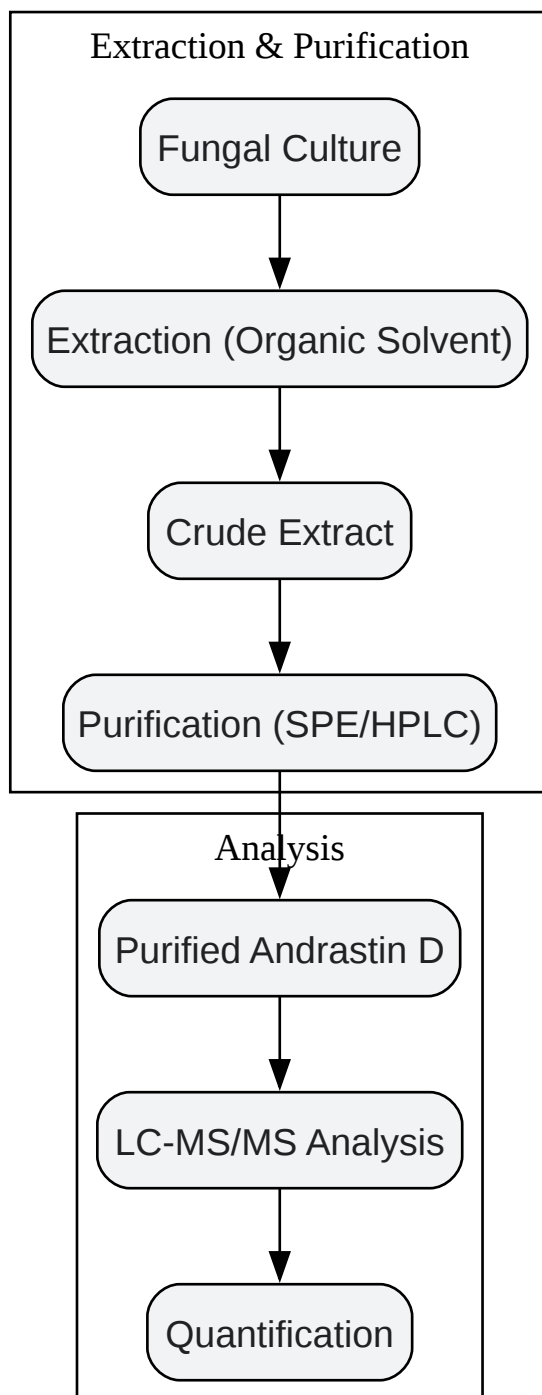
- For liquid cultures, separate the mycelium from the broth by filtration. Extract the broth with an equal volume of ethyl acetate three times. Extract the mycelial biomass separately after homogenization with a polar solvent like methanol or acetone.
- Combine the organic extracts.
- Concentration:
 - Evaporate the solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude extract.
- Purification:
 - Solid-Phase Extraction (SPE): The crude extract can be subjected to SPE for initial cleanup. A C18 cartridge is a suitable choice for retaining meroterpenoids.
 - Condition the C18 cartridge with methanol followed by water.
 - Dissolve the crude extract in a minimal amount of methanol and load it onto the cartridge.
 - Wash the cartridge with a series of increasing concentrations of methanol in water to elute compounds of increasing polarity.
 - Collect fractions and analyze for the presence of **Andrastin D** by TLC or LC-MS.
 - Column Chromatography: Further purification can be achieved using silica gel column chromatography with a gradient of ethyl acetate in hexane.
 - Preparative High-Performance Liquid Chromatography (HPLC): For obtaining high-purity **Andrastin D**, a final purification step using preparative HPLC with a C18 column and a mobile phase of acetonitrile and water is recommended.

Protocol 2: LC-MS/MS Quantification of Andrastin D

This protocol provides a general framework for the quantitative analysis of **Andrastin D**. Specific parameters should be optimized for the instrument used.

- Sample Preparation:
 - Prepare a crude or partially purified extract as described in Protocol 1.
 - Accurately weigh a known amount of the extract and dissolve it in a known volume of a suitable solvent (e.g., methanol) to create a stock solution.
 - Filter the solution through a 0.22 μm syringe filter into an HPLC vial.
- LC-MS/MS System and Conditions:
 - LC System: An ultra-high-performance liquid chromatography (UHPLC) system.
 - Column: A reversed-phase C18 column (e.g., 100 mm \times 2.1 mm, 1.7 μm).
 - Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 1-5 μL .
 - MS System: A tandem mass spectrometer with an electrospray ionization (ESI) source.
 - Ionization Mode: Positive ion mode.
 - Data Acquisition: Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the $[\text{M}+\text{H}]^+$ of **Andrastin D**, and the product ions can be determined by fragmentation of a pure standard.
- Quantification:
 - Prepare a calibration curve using a certified standard of **Andrastin D** at a range of concentrations.
 - Analyze the samples and the calibration standards by LC-MS/MS.

- Quantify the amount of **Andrastin D** in the samples by comparing the peak areas to the calibration curve.



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Experimental workflow for **Andrastin D** analysis.

Protocol 3: RNA-Mediated Gene Silencing of adr Cluster Genes

This protocol is adapted from the methodology used to silence genes in the adr cluster of *P. roqueforti*.^[6]

- Plasmid Construction:
 - Amplify a short fragment (e.g., 200-400 bp) of the target adr gene using PCR with primers containing appropriate restriction sites (e.g., NcoI).
 - Digest the PCR product and the silencing vector (e.g., pJL43-RNAi) with the corresponding restriction enzyme.
 - Ligate the gene fragment into the vector to create the RNAi-silencing construct.
- Fungal Transformation:
 - Prepare protoplasts of *P. roqueforti*.
 - Transform the protoplasts with the RNAi-silencing construct using a polyethylene glycol (PEG)-mediated method.
 - Select for transformants on a regeneration medium containing the appropriate selection agent (e.g., phleomycin).
- Screening and Verification of Silencing:
 - Isolate genomic DNA from the transformants and confirm the integration of the silencing cassette by PCR.
 - Extract total RNA from the transformants and the wild-type strain grown under conditions that induce andrastin production.
 - Perform quantitative reverse transcription PCR (qRT-PCR) to quantify the transcript levels of the target adr gene, confirming successful silencing.
- Phenotypic Analysis:

- Culture the silenced mutants and the wild-type strain under identical conditions.
- Extract the secondary metabolites and analyze the production of **Andrastin D** by LC-MS/MS to determine the effect of gene silencing.

Conclusion

Andrastin D represents a promising class of fungal secondary metabolites with potential applications in drug development, particularly in the field of oncology. While much of the detailed molecular and genetic research has focused on its close analog, Andrastin A, the knowledge gained from these studies provides a solid foundation for the investigation of **Andrastin D**. The identification of the *adr* gene cluster in *P. roqueforti* has opened up avenues for manipulating the biosynthetic pathway to potentially enhance the production of **Andrastin D** or to generate novel analogs through synthetic biology approaches. Future research should focus on elucidating the specific tailoring steps leading to **Andrastin D**, unraveling the intricate regulatory networks that control its production, and conducting more extensive biological evaluations to fully realize its therapeutic potential. The protocols and information provided in this technical guide serve as a valuable resource for researchers embarking on the study of this fascinating fungal metabolite.

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